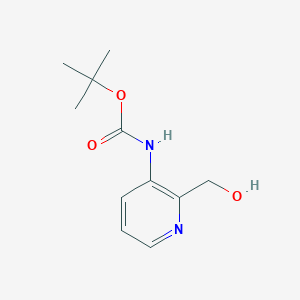

tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(8)7-14/h4-6,14H,7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVAWYIIXQYNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590339 | |

| Record name | tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824429-51-8 | |

| Record name | 1,1-Dimethylethyl N-[2-(hydroxymethyl)-3-pyridinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824429-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate, a versatile building block in medicinal chemistry. This document details its synthesis, spectroscopic profile, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics. The strategic positioning of a Boc-protected amine and a primary alcohol on a pyridine scaffold makes this compound a valuable precursor for creating diverse molecular architectures.

Introduction

This compound (CAS No. 824429-51-8) is a pyridinyl carbamate derivative that has garnered significant interest in the field of organic synthesis and medicinal chemistry.[1] Its structure uniquely combines a nucleophilic hydroxymethyl group and a latent amino group, masked by a tert-butoxycarbonyl (Boc) protecting group, on a pyridine ring. This arrangement of functional groups allows for sequential and site-selective modifications, making it an ideal starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The Boc protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, while the primary alcohol provides a handle for various transformations such as oxidation, esterification, and etherification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 824429-51-8 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |

| Molecular Weight | 224.26 g/mol | [1] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

| IUPAC Name | tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate | [1] |

| Synonyms | (2-Hydroxymethyl-pyridin-3-yl)-carbamic acid tert-butyl ester, BOC-3-aminopyridine-2-methanol | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the Boc protection of the corresponding amino alcohol, (3-aminopyridin-2-yl)methanol. This method provides a straightforward and high-yielding route to the desired product.

Synthetic Workflow

The general workflow for the synthesis involves the reaction of (3-aminopyridin-2-yl)methanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Boc Protection of (3-aminopyridin-2-yl)methanol

This protocol describes a standard procedure for the synthesis of the title compound.

Reagents and Materials:

-

(3-aminopyridin-2-yl)methanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or heptanes) for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-aminopyridin-2-yl)methanol in anhydrous THF or DCM.

-

Add triethylamine (1.1 to 1.5 equivalents) to the solution.

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 to 1.3 equivalents) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.[2]

Spectroscopic Characterization

While specific spectra for the title compound are not widely published, the expected spectroscopic data can be inferred from the analysis of structurally similar compounds and general principles of NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.5 ppm. The two protons of the hydroxymethyl group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) between δ 4.5 and 4.8 ppm. The aromatic protons on the pyridine ring would be observed in the downfield region, typically between δ 7.0 and 8.5 ppm. The N-H proton of the carbamate would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would feature a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbons of the tert-butyl group around δ 28 ppm. The carbonyl carbon of the carbamate would be observed in the range of δ 153-156 ppm. The carbon of the hydroxymethyl group would likely appear around δ 60-65 ppm. The signals for the pyridine ring carbons would be found in the aromatic region (δ 120-150 ppm).

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ at m/z 225.12. Fragmentation may involve the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to display a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol and the N-H stretching of the carbamate. A strong absorption band around 1700 cm⁻¹ would be indicative of the C=O stretching of the carbamate group.

Reactivity and Synthetic Applications

The bifunctional nature of this compound allows for a variety of chemical transformations, making it a valuable intermediate in multistep syntheses.

Reactions of the Hydroxymethyl Group

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC) or by a Swern oxidation.[4][5] The resulting aldehyde is a versatile intermediate for further carbon-carbon bond-forming reactions.

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers through reaction with acylating or alkylating agents, respectively, under standard conditions. This allows for the introduction of a wide range of functional groups.

Reactions of the Boc-Protected Amine

-

Deprotection: The Boc group is reliably cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by treatment with hydrochloric acid (HCl) in an organic solvent.[6][7] This unmasks the primary amine, which can then participate in a variety of subsequent reactions, such as amide bond formation or nucleophilic substitution.

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery

While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Pyridine-based compounds are common scaffolds in kinase inhibitors, and the functional handles on this intermediate make it a plausible precursor for the synthesis of such molecules. For instance, related structures have been cited in patents for Spleen Tyrosine Kinase (Syk) inhibitors, which are targets for inflammatory and autoimmune diseases.[7]

Safety and Handling

This compound is classified as a warning-level hazard.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[2]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its strategically positioned and orthogonally protected functional groups allow for a wide range of chemical transformations. This guide has provided an overview of its synthesis, properties, and reactivity, highlighting its potential as a key intermediate in the development of novel therapeutic agents. Further exploration of its applications is warranted and will likely lead to its incorporation into the synthesis of a new generation of complex and biologically active molecules.

References

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

SFU Summit. Appendix C. Experimental for Chapter 3. [Link]

- Google Patents. BOC protection method for aminopyridine.

-

ResearchGate. How to remove/ replace trifluoroacetate countertop after deprotection?. [Link]

-

Organic Chemistry Tutor. Swern Oxidation. [Link]

-

PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. [Link]

-

Chem 263. Preparation of Ketones and Aldehydes from Alcohols Oxidation of Alcohols. [Link]

-

PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link]

-

Chemistry Steps. Swern Oxidation Mechanism. [Link]

- Google Patents.

-

Master Organic Chemistry. Oxidation of secondary alcohols to ketones using PCC. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

ResearchGate. How to remove/ replace trifluoroacetate countertop after deprotection?. [Link]

-

PMC. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

PubChemLite. Tert-butyl n-[6-(hydroxymethyl)pyridin-3-yl]carbamate (C11H16N2O3). [Link]

-

PubChem. Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate. [Link]

Sources

- 1. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3 | CID 11651493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 824429-51-8 [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate molecular weight

An In-depth Technical Guide: tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of this compound, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, provide a detailed synthetic protocol with mechanistic insights, discuss standard analytical characterization techniques, and survey its applications in the synthesis of complex molecular architectures for drug discovery.

Introduction: A Valuable Heterocyclic Intermediate

In the landscape of drug development, pyridine scaffolds are privileged structures due to their presence in numerous approved therapeutic agents and their ability to engage in critical hydrogen bonding and π-stacking interactions with biological targets. The carbamate functional group, particularly the tert-butoxycarbonyl (Boc) protecting group, is equally vital, offering a stable yet readily cleavable means of masking amine functionality during complex synthetic sequences.[1][2]

This compound, CAS Number 824429-51-8, combines these features into a single, versatile molecule.[3] It is a bifunctional building block, presenting a primary alcohol and a protected primary amine on a pyridine core. This unique arrangement allows for sequential, regioselective modifications, making it an invaluable intermediate for constructing libraries of novel compounds for biological screening.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below, providing essential data for experimental planning and execution.

| Property | Value | Source(s) |

| Molecular Weight | 224.26 g/mol | [3][4] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [3][4] |

| CAS Number | 824429-51-8 | [3] |

| IUPAC Name | tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate | |

| Synonyms | tert-butyl 2-(hydroxymethyl)-3-pyridinylcarbamate | |

| Physical Form | Solid | |

| Storage Conditions | Sealed in a dry environment, refrigerated at 2-8°C |

Synthesis and Purification: A Guided Protocol

The most direct and reliable synthesis of this compound involves the selective N-protection of the corresponding aminopyridine alcohol.

Synthetic Strategy: The Logic of Boc Protection

The chosen strategy is the reaction of 3-amino-2-(hydroxymethyl)pyridine with di-tert-butyl dicarbonate, commonly known as (Boc)₂O. This electrophilic reagent is highly specific for amino groups and reacts under mild conditions, preventing side reactions with the primary alcohol. The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards the desired product. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents as they are inert to the reaction conditions and effectively solubilize the starting materials.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-amino-2-(hydroxymethyl)pyridine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add triethylamine (1.5 eq) to the solution. In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM. Add the (Boc)₂O solution dropwise to the stirring reaction mixture at 0°C (ice bath).

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation. The ¹H NMR spectrum will confirm the presence of all key protons, including the characteristic singlet for the nine equivalent protons of the tert-butyl group, the protons of the pyridine ring, the methylene protons of the hydroxymethyl group, and the NH proton of the carbamate.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound, typically by identifying the [M+H]⁺ adduct at m/z 225.12.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound, ideally showing a single major peak.

Expected Spectroscopic Data

| Data Type | Expected Signals and Interpretation |

| ¹H NMR | ~8.0-8.2 ppm: Pyridine protons. ~7.2-7.5 ppm: Pyridine proton. ~8.5-9.5 ppm (broad singlet): N-H proton of the carbamate. ~4.6 ppm (singlet): CH₂ protons of the hydroxymethyl group. ~5.0 ppm (broad singlet): O-H proton of the alcohol. ~1.5 ppm (singlet, 9H): tert-butyl protons. |

| ¹³C NMR | ~154 ppm: Carbonyl carbon of the carbamate. ~120-150 ppm: Aromatic carbons of the pyridine ring. ~80 ppm: Quaternary carbon of the tert-butyl group. ~60 ppm: Methylene carbon of the hydroxymethyl group. ~28 ppm: Methyl carbons of the tert-butyl group. |

| Mass Spec (ESI+) | m/z 225.12: [M+H]⁺ |

Applications in Medicinal Chemistry

The utility of this compound stems from its capacity for orthogonal functionalization. The two reactive sites can be addressed independently to build more complex molecules.

-

Hydroxymethyl Group Modification: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, which can then participate in reductive amination or amide coupling reactions, respectively. Alternatively, it can be converted into a good leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution.

-

Amine Deprotection and Functionalization: The Boc-protecting group is stable to most reaction conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM). The resulting free amine is a potent nucleophile, ready for acylation, alkylation, or sulfonylation to form diverse libraries of drug-like molecules.[5]

Elaboration Pathway Diagram

Caption: Potential synthetic diversifications of the title compound.

This strategic approach is frequently employed in the synthesis of inhibitors for various biological targets, including proteases and kinases, where the pyridine core can act as a hinge-binding motif.[5]

Safety, Handling, and Storage

As a laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazard Identification: The compound is classified with the GHS07 pictogram and a "Warning" signal word. It is considered harmful if swallowed (H302) and may cause an allergic skin reaction (H317).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (P280).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and under an inert atmosphere to maintain its integrity.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate for researchers in organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and bifunctional nature provide a reliable platform for the efficient construction of novel and complex molecules. Understanding its properties, synthesis, and handling is essential for leveraging its full potential in the pursuit of new therapeutic agents.

References

- Vertex AI Search. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- Smolecule. (n.d.). tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate.

- PubChem. (n.d.). tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate.

- BLDpharm. (n.d.). 824429-51-8|this compound.

- Supporting Information. (n.d.). Characterization Data of the Products.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Fisher Scientific. (2023). Safety Data Sheet.

- Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses.

- CymitQuimica. (2024). Safety Data Sheet.

- Turbeville, S., et al. (2014). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 24(1), 281-287.

- Turel, I., & Stepanić, V. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 70(4), 233–247.

- Google Patents. (n.d.). WO2009011880A2 - Heterocyclic modulators of pkb.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3 | CID 11651493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and quality control. This guide provides a comprehensive technical overview of the analytical methodologies employed to elucidate and confirm the structure of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate, a substituted pyridine derivative of interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deeper, field-tested perspective on the causality behind experimental choices and data interpretation. The structural elucidation of this molecule, with its key functional groups—a Boc-protected amine, a primary alcohol, and a disubstituted pyridine ring—serves as an excellent case study for the synergistic application of modern spectroscopic techniques.

The core principle of this guide is the convergence of evidence. No single technique provides the complete picture; rather, it is the collective, self-validating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy that provides irrefutable proof of structure.

Molecular Identity

-

Compound Name: this compound

-

CAS Number: 824429-51-8[1]

-

Molecular Formula: C₁₁H₁₆N₂O₃[1]

-

Molecular Weight: 224.26 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides a proton-by-proton map of the molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) indicates the number of neighboring protons.

Predicted ¹H NMR Data:

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~1.50 | Singlet (s) | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a single, intense peak in the upfield region. |

| b | ~4.70 | Singlet (s) or Doublet (d) | 2H | -CH₂OH | These benzylic protons are deshielded by the adjacent pyridine ring and oxygen atom. The signal may be a singlet or a doublet due to coupling with the hydroxyl proton, which can be exchangeable. |

| c | ~5.00 | Singlet (s, broad) | 1H | -CH₂OH | The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent. Deuterium exchange can confirm this assignment. |

| d | ~7.20 | Doublet of doublets (dd) | 1H | Pyridine H5 | This proton is coupled to both H4 and H6, resulting in a doublet of doublets. |

| e | ~8.10 | Doublet of doublets (dd) | 1H | Pyridine H4 | Deshielded by the adjacent nitrogen and coupled to H5. |

| f | ~8.30 | Doublet of doublets (dd) | 1H | Pyridine H6 | Also deshielded by the adjacent nitrogen and coupled to H5. |

| g | ~9.00 | Singlet (s, broad) | 1H | -NH- | The carbamate N-H proton is typically a broad singlet and its chemical shift is sensitive to solvent and concentration. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2]

-

Instrument Setup: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: A standard single-pulse experiment is performed. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Analysis: The spectrum is integrated to determine the relative proton counts, and the multiplicities and coupling constants are analyzed to establish proton connectivity.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Proton-decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments and valuable information about their hybridization and functional group.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~28.5 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group are highly shielded. |

| ~60.0 | -CH₂OH | The hydroxymethyl carbon is deshielded by the attached oxygen and the pyridine ring. |

| ~80.0 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~120-140 | Pyridine C3, C4, C5 | The chemical shifts of the pyridine ring carbons are in the aromatic region, with variations due to the substituents. |

| ~145-150 | Pyridine C2, C6 | The carbons directly attached to the nitrogen are the most deshielded in the pyridine ring. |

| ~155.0 | -C=O | The carbonyl carbon of the carbamate group appears in a characteristic downfield region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]

-

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Analysis: The number of signals confirms the number of unique carbon environments, and the chemical shifts are correlated with the expected values for the different functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The primary goal is to observe the molecular ion peak, which for this compound would be at an m/z of 224.26.

-

Fragmentation Pattern: Electron Ionization (EI) is a common technique that causes fragmentation of the molecule.[4][5] The fragmentation pattern is like a fingerprint and can be used to piece together the structure. Expected fragmentation pathways for this molecule include:

-

Loss of the tert-butyl group: A prominent peak at m/z 167 ([M - 57]⁺) corresponding to the loss of a tert-butyl radical.

-

Loss of isobutylene: A peak at m/z 168 ([M - 56]⁺) from the loss of a neutral isobutylene molecule.

-

Loss of the Boc group: A peak at m/z 124 ([M - 100]⁺) corresponding to the loss of the entire tert-butoxycarbonyl group.

-

Cleavage of the hydroxymethyl group: Peaks corresponding to the loss of CH₂OH (m/z 193) or the formation of a pyridyl cation.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 10 µg/mL.[6]

-

Instrument Setup: A GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5) is used. The GC oven temperature is programmed to ensure separation of the analyte from any impurities. The mass spectrometer is typically operated in Electron Ionization (EI) mode with an ionization energy of 70 eV.[4]

-

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated. The eluting components enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer scans a range of m/z values to generate the mass spectrum.

-

Data Analysis: The total ion chromatogram (TIC) is examined to identify the peak corresponding to the target compound. The mass spectrum of this peak is then analyzed to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Broad, Strong | O-H stretch | Alcohol |

| ~3300 | Medium | N-H stretch | Carbamate |

| 3100-3000 | Medium | C-H stretch (sp²) | Pyridine |

| 2980-2850 | Strong | C-H stretch (sp³) | tert-Butyl, -CH₂- |

| ~1700 | Strong | C=O stretch | Carbamate |

| 1600-1450 | Medium-Weak | C=C and C=N stretches | Pyridine ring |

| 1250-1000 | Strong | C-O stretch | Alcohol, Carbamate |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a transparent pellet.[7] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[7]

-

Instrument Setup: An FTIR spectrometer is used. A background spectrum of the empty sample compartment or a pure KBr pellet is acquired first.

-

Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.[8]

-

Data Analysis: The positions and shapes of the absorption bands in the spectrum are correlated with the characteristic vibrational frequencies of the expected functional groups.

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the convergence of data to build a coherent and self-validating structural assignment.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. ¹H and ¹³C NMR spectroscopy provide the detailed framework of the molecule, mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation, and IR spectroscopy confirms the presence of the key functional groups. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently and accurately determine the structure of this and other novel organic molecules, ensuring the integrity and reliability of their scientific endeavors.

References

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria | Langmuir - ACS Publications. Available at: [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available at: [Link]

-

Positive- and negative-ion mass spectrometry and rapid clean-up of some carbamate pesticides - PubMed. Available at: [Link]

-

What does a "Pyridine- FTIR analysis" can tell me? - ResearchGate. Available at: [Link]

-

Sample preparation for FT-IR. Available at: [Link]

-

Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Available at: [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]

-

Computational mass spectrometry for small molecules - PMC - PubMed Central. Available at: [Link]

-

The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Available at: [Link]

-

THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 - Canadian Science Publishing. Available at: [Link]

-

IR Spectrum: Alcohols and Phenols - Química Organica.org. Available at: [Link]

-

Pyridine FTIR Spectroscopy - CET Scientific Services Pte Ltd. Available at: [Link]

-

Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. Available at: [Link]

-

Alcohols—The Rest of the Story - Spectroscopy Online. Available at: [Link]

-

How to Identify Alcohols and Amines in the IR Spectrum - Dummies.com. Available at: [Link]

-

Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Available at: [Link]

-

Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. I. Aim | PDF - Scribd. Available at: [Link]

-

5.4: The 1H-NMR experiment - Chemistry LibreTexts. Available at: [Link]

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC - NIH. Available at: [Link]

-

tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem. Available at: [Link]

-

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem. Available at: [Link]

-

13C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2.. Available at: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide[3][8]. Available at: [Link]

-

Chemical ionization mass spectrometry of carbamate pesticides: a major dissociation pathway. Available at: [Link]

-

Sample Preparation Guidelines for GC-MS. Available at: [Link]

-

Fourier Transform Infrared Spectroscopy - UCI Aerosol Photochemistry Group. Available at: [Link]

-

Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M - The Royal Society of Chemistry. Available at: [Link]

-

Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS) - Chemistry LibreTexts. Available at: [Link]

-

Practical Guidelines for 13 C-Based NMR Metabolomics - Springer Nature Experiments. Available at: [Link]

-

1H-NMR Organic Structure Guide | PDF | Nuclear Magnetic Resonance Spectroscopy - Scribd. Available at: [Link]

-

13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications. Available at: [Link]

-

Electron Ionization for GC–MS | LCGC International. Available at: [Link]

-

1H NMR: How Many Signals? - Master Organic Chemistry. Available at: [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. Available at: [Link]

-

Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - NIH. Available at: [Link]

-

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3 - PubChem. Available at: [Link]

-

CAS 56700-70-0 Tert-butyl Pyridin-3-ylcarbamate - Preclinical Research CRO. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. rroij.com [rroij.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its unique trifunctional nature—a pyridine core, a protected amine, and a primary alcohol—offers significant synthetic versatility for creating diverse molecular libraries targeting a wide array of biological targets.

Nomenclature, Structure, and Physicochemical Properties

The precise chemical identity of a synthetic intermediate is paramount for reproducibility and regulatory compliance. This section delineates the formal nomenclature and key properties of the title compound.

IUPAC Name and Structural Elucidation

The formal IUPAC name for this compound is tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate .[1] However, it is commonly referred to in chemical catalogs and literature by the name this compound.

The structure features a pyridine ring substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 3-position with a tert-butoxycarbonyl (Boc) protected amine (-NHBoc). The Boc group is a crucial feature, rendering the otherwise reactive amine nucleophile inert under a wide range of reaction conditions, thus allowing for selective manipulation of other parts of the molecule.

Key Physicochemical Data

A summary of the essential physicochemical properties is provided in the table below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 824429-51-8 | [2] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |

| Molecular Weight | 224.26 g/mol | [1] |

| Appearance | Solid | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis and Characterization

The reliable synthesis and rigorous characterization of building blocks are the foundation of successful drug discovery campaigns. This section outlines a validated synthetic approach and the analytical methods required to confirm the identity and purity of the title compound.

Rationale for Synthetic Strategy

The synthesis of this compound hinges on the selective protection of the amino group of the corresponding aminopyridine precursor. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the industry standard for this transformation due to its high efficiency, mild reaction conditions, and the ease of removal of the Boc protecting group under acidic conditions. The choice of a suitable base and solvent is critical to prevent side reactions and ensure high yields.

Experimental Protocol: Boc Protection

This protocol describes a general and robust method for the N-tert-butoxycarbonylation of 3-amino-2-pyridinemethanol.

Materials:

-

3-Amino-2-pyridinemethanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a stirred solution of 3-amino-2-pyridinemethanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., Argon), add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

This synthetic workflow is a cornerstone of modern organic synthesis for amine protection.

Caption: General workflow for the synthesis of the title compound.

Analytical Characterization

Rigorous analytical characterization is non-negotiable. The identity and purity of the synthesized compound should be confirmed using a suite of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9H around 1.5 ppm), the hydroxymethyl protons (a singlet or doublet around 4.5-4.8 ppm), and distinct aromatic protons of the pyridine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of the carbonyl carbon of the carbamate (around 155 ppm), the quaternary and methyl carbons of the tert-butyl group, and the carbons of the pyridine ring and the hydroxymethyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1700 cm⁻¹), and the O-H stretch of the alcohol (a broad peak around 3300-3500 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a valuable scaffold in medicinal chemistry due to the strategic placement of its functional groups, which allows for systematic exploration of chemical space around the pyridine core.

A Versatile Trifunctional Building Block

The utility of this compound stems from the orthogonal reactivity of its three functional groups.

-

The Hydroxymethyl Group: This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to various leaving groups (e.g., tosylate, mesylate, or halide) for subsequent nucleophilic substitution reactions.

-

The Boc-Protected Amine: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free amine. This amine can then be acylated, alkylated, or used in reductive amination to introduce a wide range of substituents.

-

The Pyridine Ring: The nitrogen atom of the pyridine ring can be N-oxidized, and the ring itself can undergo various C-H activation or cross-coupling reactions, although this is less common once substituted.

This differential reactivity allows for a stepwise and controlled elaboration of the molecular structure.

Caption: Synthetic utility of the trifunctional core scaffold.

Role in the Synthesis of Bioactive Heterocycles

Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This building block provides a reliable entry point to novel 2,3-disubstituted pyridine derivatives. Such compounds have been explored as modulators of a variety of biological targets, including kinases, proteases, and G-protein coupled receptors. For instance, patent literature suggests the utility of related structures in the development of heterocyclic modulators of protein kinase B (PKB), a key node in cell signaling pathways implicated in cancer and other diseases.[3] The ability to rapidly generate analogues by modifying the hydroxymethyl and amino positions makes this compound ideal for establishing structure-activity relationships (SAR) during lead optimization.

Safety, Handling, and Storage

Adherence to safety protocols is essential when handling any chemical intermediate.

-

Hazard Identification: The compound is harmful if swallowed and may cause an allergic skin reaction.[2] The corresponding GHS pictograms indicate these hazards.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C) to ensure its long-term stability.[2]

Conclusion

This compound is a high-value synthetic intermediate that offers medicinal chemists a robust and flexible platform for the design and synthesis of novel 2,3-disubstituted pyridine derivatives. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable tool in the modern drug discovery toolbox. Understanding its properties, synthesis, and strategic application is key to leveraging its full potential in the quest for new therapeutic agents.

References

-

PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl (pyridin-3-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]

-

Tomašić, T. & Mašič, L. P. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol. [Link]

-

Ghosh, A. K. & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. J Med Chem. [Link]

- Google Patents.

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

PubChem. tert-Butyl N-[3-(hydroxymethyl)pyridin-2-yl]carbamate. National Center for Biotechnology Information. [Link]

Sources

Navigating the Synthesis and Properties of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, N-Boc protected aminopyridine derivatives serve as indispensable building blocks. Their unique electronic and structural properties make them versatile intermediates for constructing complex molecular architectures. Among these, tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 824429-51-8) represents a key scaffold, incorporating a reactive primary alcohol and a protected amine on a pyridine core, enabling sequential and directed chemical modifications.

This technical guide provides an in-depth examination of the physicochemical properties of this compound. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this document will provide its known properties and, critically, a detailed, field-proven synthesis for a closely related structural isomer, tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate . This representative protocol offers authoritative insight into the practical synthesis, purification, and characterization methodologies applicable to this entire class of compounds, fulfilling the need for a robust and scientifically grounded procedural understanding.

Physicochemical and Structural Properties

The foundational properties of a chemical intermediate are critical for its effective use in multi-step synthesis, dictating everything from solvent choice to reaction temperature and purification strategy. The known properties of the target compound, this compound, are summarized below. It is important to note that while some core identifiers are well-established, specific experimental physical constants like melting and boiling points are not widely reported, with some values being derived from computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 824429-51-8 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₁₆N₂O₃ | Sigma-Aldrich |

| Molecular Weight | 224.26 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate | Inferred |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point | 316.9 ± 32.0 °C (Predicted) | ChemicalBook |

| Density | 1.209 ± 0.07 g/cm³ (Predicted) | ChemicalBook |

| Storage | Sealed in dry, 2-8 °C | Sigma-Aldrich |

Structural Diagram

The molecule's structure is key to its function as a synthetic intermediate. The Boc-protecting group on the amine at the 3-position sterically hinders and electronically deactivates it, preventing its participation in reactions while allowing for chemistry to be directed at the hydroxymethyl group at the 2-position or the pyridine ring itself.

Caption: Chemical structure of this compound.

Representative Synthesis and Characterization

Synthesis Workflow: A Representative Example

The conversion of the starting ester, tert-butyl N-(3-methoxycarbonylpyridin-2-yl)carbamate, to the target alcohol proceeds via a selective reduction.

Caption: Representative workflow for the synthesis of a Boc-protected aminopyridine methanol.

Detailed Experimental Protocol (Representative)

This protocol describes the synthesis of the structural isomer tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate.

Step 1: Reaction Setup and Reagent Addition

-

To a stirred solution of tert-butyl N-(3-methoxycarbonylpyridin-2-yl)carbamate (1.0 eq) in anhydrous Tetrahydrofuran (THF, approx. 10 mL per 1 g of starting material) at 0 °C under an inert nitrogen atmosphere, add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 15 minutes.

-

Expert Rationale: The reaction is cooled to 0 °C to moderate the exothermic reaction of the hydride reagent and to prevent potential side reactions. Anhydrous THF is used as it is an aprotic solvent that readily dissolves both the substrate and the reducing agent without reacting with the hydride. Sodium borohydride is a mild and selective reducing agent, ideal for converting esters to alcohols without affecting the aromatic pyridine ring or the labile Boc-protecting group. Adding it in portions ensures the reaction rate is controlled.

-

Step 2: Reaction Progression

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Expert Rationale: Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion in a reasonable timeframe. TLC is a critical in-process control that validates the completion of the reaction, preventing premature workup (which would lower yield) or unnecessarily long reaction times.

-

Step 3: Reaction Quench and Workup

-

Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Add water to the residue and extract the aqueous layer three times with ethyl acetate.

-

Expert Rationale: The quench step safely neutralizes any unreacted sodium borohydride. Water is added slowly at 0 °C to manage the vigorous evolution of hydrogen gas. Removing the THF simplifies the subsequent liquid-liquid extraction. Ethyl acetate is a standard extraction solvent that provides good solubility for the product while being immiscible with the aqueous layer containing inorganic salts. Multiple extractions ensure maximum recovery of the product.

-

Step 4: Purification

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%).

-

Expert Rationale: Drying over sodium sulfate removes residual water from the organic phase, which could interfere with final product stability or characterization. Flash chromatography is the standard method for purifying organic compounds of moderate polarity. The silica gel stationary phase separates the target compound from non-polar impurities (eluting first) and highly polar impurities (which remain on the column), affording the pure product upon solvent evaporation.

-

Representative Characterization Data

The following data corresponds to the product of the representative synthesis, tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate.

-

Physical Form: White solid.

-

Melting Point: 102-104 °C.

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (dd, J=4.8, 1.6 Hz, 1H), 8.08 (br s, 1H), 7.82 (dd, J=7.8, 1.6 Hz, 1H), 7.01 (dd, J=7.8, 4.8 Hz, 1H), 4.71 (s, 2H), 3.85 (br s, 1H), 1.54 (s, 9H).

-

Data Interpretation: The signals between 7.01-8.21 ppm are characteristic of the protons on the pyridine ring. The singlet at 4.71 ppm corresponds to the two protons of the newly formed hydroxymethyl (-CH₂OH) group. The broad singlet at 8.08 ppm is the N-H proton of the carbamate, and the large singlet at 1.54 ppm represents the nine equivalent protons of the tert-butyl group.

-

-

Mass Spectrometry (MS): m/z 225.1 [M+H]⁺.

-

Data Interpretation: The mass spectrum shows a peak corresponding to the molecular weight of the compound plus a proton, which is a common ionization pattern and confirms the molecular weight of the synthesized product.

-

Conclusion

This compound is a valuable chemical intermediate whose utility in pharmaceutical and materials science is clear. While comprehensive, publicly available experimental data for this specific molecule is limited, a deep understanding of its properties and synthesis can be achieved by examining well-documented methodologies for structurally analogous compounds. The representative synthesis of its isomer via the reduction of a carboxylic ester provides a validated, logical, and transferable workflow. This approach, grounded in fundamental principles of organic chemistry, equips researchers and drug development professionals with the authoritative knowledge required to confidently handle and strategize the use of this important class of building blocks in their synthetic endeavors.

References

-

PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents.WO 2008/075153 A1: PREPARATION OF PYRIDO[2,3-B]PYRAZINE DERIVATIVES AS PROTEIN KINASE INHIBITORS.

Sources

A Technical Guide to the Spectroscopic Characterization of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate

Abstract

Introduction

tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents. Its structure incorporates a pyridine ring, a common scaffold in drug discovery, functionalized with a hydroxymethyl group and a tert-butoxycarbonyl (Boc)-protected amine. This combination of a nucleophilic alcohol and a protected amine allows for selective sequential reactions, making it a versatile building block.

Accurate and unambiguous characterization of such intermediates is paramount to the success of a synthetic campaign. This guide provides an in-depth look at the expected spectroscopic data that validates the successful synthesis of the title compound.

Molecular Structure and Properties

The foundational step in predicting spectroscopic data is a thorough understanding of the molecule's structure.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| CAS Number | 824429-51-8[1][2] |

Below is a diagram of the molecular structure with atoms numbered for the purpose of NMR assignment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Below are the predicted ¹H and ¹³C NMR data for the title compound, based on established chemical shift principles and data from analogous compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons of the hydroxymethyl group, the amine and alcohol protons, and the highly shielded protons of the tert-butyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |

| ~8.2-8.4 | d | 1H | H6 | The proton at C6 is adjacent to the nitrogen atom and is expected to be the most deshielded of the aromatic protons. In pyridine itself, the α-protons resonate around 8.6 ppm[3]. |

| ~7.8-8.0 | dd | 1H | H4 | This proton is expected to show coupling to both H5 and H6. Its chemical shift will be downfield due to the aromatic ring current. |

| ~7.2-7.4 | dd | 1H | H5 | The proton at C5 will be coupled to H4 and H6 and is typically found in the more shielded region of the pyridine aromatic protons. |

| ~7.0-8.0 | br s | 1H | N-H | The chemical shift of the N-H proton of the carbamate is variable and depends on concentration and solvent. It often appears as a broad singlet. |

| ~4.6-4.8 | s | 2H | C7-H₂ | The methylene protons of the hydroxymethyl group are adjacent to the aromatic ring and the hydroxyl group, leading to a downfield shift. For tert-butyl (pyridin-2-ylmethyl)carbamate, the methylene protons appear at 4.45 ppm[4]. |

| ~4.5-5.5 | br s | 1H | O-H | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

| 1.52 | s | 9H | C10-H₉ (t-Bu) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in a highly shielded region of the spectrum. This is a characteristic signal for a Boc-protecting group[5]. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |

| ~155-157 | C8 (C=O) | The carbonyl carbon of the carbamate group is expected in this region. For tert-butyl (pyridin-2-ylmethyl)carbamate, this signal is at 156.05 ppm[4]. |

| ~148-150 | C6 | The carbon atom adjacent to the nitrogen in a pyridine ring is significantly deshielded, typically appearing around 150 ppm[6]. |

| ~145-147 | C2 | The C2 carbon, being attached to both the nitrogen and the hydroxymethyl group, will also be in the downfield region. |

| ~136-138 | C4 | The C4 carbon of the pyridine ring is expected in this region, similar to the γ-carbon of pyridine itself[6]. |

| ~128-130 | C3 | The C3 carbon is substituted with the carbamate group, which will influence its chemical shift. |

| ~122-124 | C5 | The C5 carbon is expected to be the most shielded of the pyridine ring carbons, similar to the β-carbons of pyridine[6]. |

| ~80-82 | C9 (t-Bu quaternary) | The quaternary carbon of the tert-butyl group is characteristically found in this region. For many Boc-protected compounds, this signal is around 80 ppm[4]. |

| ~60-63 | C7 (CH₂) | The carbon of the hydroxymethyl group will be in the aliphatic region but deshielded by the attached oxygen atom. |

| ~28-29 | C10 (t-Bu methyl) | The three equivalent methyl carbons of the tert-butyl group give a strong signal in the upfield region, a hallmark of the Boc group[4]. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural confirmation, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (N-H and O-H).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

To confirm the identity of the N-H and O-H protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the N-H and O-H protons will diminish or disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data with appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-O bonds.

| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |

| ~3400-3200 | O-H stretch (alcohol) | Strong, Broad | The broadness is due to hydrogen bonding. Alcohols typically show a strong, broad O-H stretch in this region[7][8]. |

| ~3350-3250 | N-H stretch (carbamate) | Moderate | This peak may be superimposed on the broad O-H stretch. |

| ~2980-2850 | C-H stretch (aliphatic) | Strong | These absorptions are from the C-H bonds of the tert-butyl and methylene groups. |

| ~1720-1700 | C=O stretch (carbamate) | Strong | The carbonyl group of the Boc protecting group gives a characteristic strong absorption in this region[9]. |

| ~1600-1450 | C=C and C=N stretch (pyridine ring) | Moderate | Aromatic rings show characteristic absorptions in this fingerprint region. |

| ~1250 and ~1160 | C-O stretch (carbamate and alcohol) | Strong | These bands are characteristic of the C-O single bonds in the carbamate and alcohol functional groups[8]. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the sample can be prepared as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard for this analysis.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum Data

| m/z | Ion | Rationale |

| 225.123 | [M+H]⁺ | The protonated molecular ion is expected to be observed, especially with soft ionization techniques like Electrospray Ionization (ESI). |

| 247.105 | [M+Na]⁺ | Adducts with sodium ions are commonly observed in ESI-MS. |

| 169.081 | [M-C₄H₈+H]⁺ | Loss of isobutylene (56 Da) from the tert-butyl group is a very common fragmentation pathway for Boc-protected compounds[10][11]. |

| 125.066 | [M-Boc+H]⁺ | Loss of the entire Boc group (100 Da) is another characteristic fragmentation. |

| 57.070 | [C₄H₉]⁺ | The tert-butyl cation is a stable fragment and often observed with high intensity. |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: A mass spectrometer equipped with an ESI source is recommended for observing the molecular ion. High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, will provide an accurate mass measurement, which can be used to confirm the elemental composition.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Analyze the spectrum for the presence of the molecular ion and characteristic fragment ions. Compare the measured accurate mass with the theoretical mass.

Plausible Synthetic Route and Mechanistic Considerations

A common and effective method for the synthesis of N-Boc protected aminopyridines involves the reaction of the corresponding aminopyridine with di-tert-butyl dicarbonate (Boc₂O)[12][13][14].

Caption: Plausible synthetic workflow for the title compound.

Experimental Choices and Rationale:

-

Starting Material: 2-amino-3-(hydroxymethyl)pyridine is the logical precursor.

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc protecting group. It is electrophilic at the carbonyl carbons and reacts readily with nucleophilic amines.

-

Base: A non-nucleophilic base such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) is often used to scavenge the acidic byproducts of the reaction and to deprotonate the amine, increasing its nucleophilicity.

-

Solvent: An aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is typically used to dissolve the reactants without interfering with the reaction.

-

Reaction Conditions: The reaction is usually carried out at room temperature and is often complete within a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is typically worked up by washing with aqueous solutions to remove the base and byproducts. The final product can then be purified by column chromatography on silica gel.

This self-validating protocol ensures that the desired product is formed selectively and can be isolated in high purity, ready for spectroscopic confirmation as outlined in this guide.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify this important synthetic intermediate and proceed with their research and development efforts. The provided protocols for data acquisition and the discussion of a plausible synthetic route further equip scientists with the practical knowledge needed to work with this compound.

References

-

Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Retrieved from [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. (2003). Retrieved from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. (1997). Retrieved from [Link]

-

The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. (n.d.). Retrieved from [Link]

-

A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. (1975). Retrieved from [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. (n.d.). Retrieved from [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved from [Link]

-

Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. (1965). Retrieved from [Link]

-

Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry. (2011). Retrieved from [Link]

-

15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... ResearchGate. (n.d.). Retrieved from [Link]

-

Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology. (2018). Retrieved from [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Appendix C. Experimental for Chapter 3. SFU Summit. (n.d.). Retrieved from [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. (2008). Retrieved from [Link]

-

Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. (2018). Retrieved from [Link]

-

A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules. (2020). Retrieved from [Link]

-

Spectroscopic and molecular docking studies on N , N -Di- tert -butoxycarbonyl (Boc)-2-amino pyridine: A potential bioactive agent for lung cancer treatment. Journal of Molecular Structure. (2022). Retrieved from [Link]

-

Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules. (2019). Retrieved from [Link]

-

A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. (2020). Retrieved from [Link]

-

Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Study Mind. (n.d.). Retrieved from [Link]

-

Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters. (2012). Retrieved from [Link]

-

13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. (2020). Retrieved from [Link]

-

Synthesis of N-BOC amines by various routes. ResearchGate. (n.d.). Retrieved from [Link]

-

Interpretation of IR spectra (alcohols,amines and carbonyl compounds). YouTube. (2021). Retrieved from [Link]

-

Tert-butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-YL}carbamate. PubChem. (n.d.). Retrieved from [Link]

-

tert-Butyl carbamate. NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. (2018). Retrieved from [Link]

- CN102936220B - BOC protection method for aminopyridine. Google Patents. (n.d.).

- CN102936220A - BOC protection method for aminopyridine. Google Patents. (n.d.).

-

IR: alcohols. (n.d.). Retrieved from [Link]

-

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. PubChem. (n.d.). Retrieved from [Link]

-

Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles. (n.d.). Retrieved from [Link]

-

3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. (2022). Retrieved from [Link]

-

Heterocycle N‐Boc deprotection scope. ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 824429-51-8|this compound|BLD Pharm [bldpharm.com]

- 3. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]